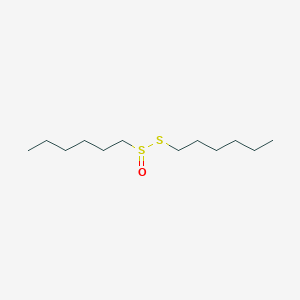

S-hexyl hexane-1-sulfinothioate

Description

Properties

Molecular Formula |

C12H26OS2 |

|---|---|

Molecular Weight |

250.5 g/mol |

IUPAC Name |

1-hexylsulfinylsulfanylhexane |

InChI |

InChI=1S/C12H26OS2/c1-3-5-7-9-11-14-15(13)12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

FBPVGCZBKKKGRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSS(=O)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Oxidation of Symmetrical Disulfides

The most widely reported method for synthesizing S-hexyl hexane-1-sulfinothioate involves the oxidation of hexane-1,1'-disulfide (a symmetrical disulfide) using meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at -78°C, followed by gradual warming to 0°C. Key steps include:

-

Disulfide Preparation : Hexane-1-thiol is oxidized to hexane-1,1'-disulfide using iodine (5% in methanol) or cesium fluoride (CsF)-Celite catalysts.

-

Oxidation to Thiosulfinate : The disulfide is treated with m-CPBA (1 equiv.) in DCM, leading to selective oxidation at one sulfur atom to form the thiosulfinate.

This method yields S-hexyl hexane-1-sulfinothioate as a yellow oil with a moderate isolated yield of 48%. The use of CsF-Celite ensures efficient disulfide formation, while m-CPBA provides precise control over the oxidation step.

Table 1: Reaction Conditions for m-CPBA-Mediated Synthesis

| Parameter | Value/Detail |

|---|---|

| Disulfide precursor | Hexane-1,1'-disulfide |

| Oxidizing agent | m-CPBA (1.0 equiv.) |

| Solvent | Dry dichloromethane (DCM) |

| Temperature | -78°C → 0°C (gradual warming) |

| Reaction time | 3 hours |

| Workup | NaHCO3 quench, DCM extraction |

| Purification | Silica gel chromatography (hexane/EtOAc) |

| Yield | 48% |

Mechanistic Insights and Optimization Strategies

Role of Oxidizing Agents

The choice of oxidizing agent critically influences reaction efficiency:

-

m-CPBA : Exhibits high electrophilicity, enabling selective sulfur oxidation without over-oxidation to sulfones. Steric effects in DCM minimize side reactions.

-

H2O2/Seleninate Systems : Rely on redox cycling of selenium catalysts, which can degrade under acidic conditions or in the presence of excess H2O2.

Solvent and Temperature Effects

-

Low-Temperature Reactions : Conducting oxidations at -78°C suppresses radical pathways and epoxidation side reactions.

-

Polar Aprotic Solvents : DCM and acetonitrile enhance oxidant solubility while stabilizing reactive intermediates.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of S-hexyl hexane-1-sulfinothioate displays a characteristic sulfinyl (S=O) stretching vibration at 1060 cm⁻¹, confirming successful oxidation.

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions: S-hexyl hexane-1-sulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form sulfonates.

Reduction: Reduction of S-hexyl hexane-1-sulfinothioate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or alcohols replace the sulfinyl group

Major Products:

Oxidation: Sulfonates

Reduction: Thiols

Substitution: Alkylated products with nucleophiles

Scientific Research Applications

S-hexyl hexane-1-sulfinothioate has a wide range of applications in scientific research:

Biology: The compound is studied for its potential as an inhibitor of cysteine proteases, which are enzymes involved in various biological processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases involving oxidative stress and inflammation.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds

Mechanism of Action

The mechanism of action of S-hexyl hexane-1-sulfinothioate involves its interaction with molecular targets such as cysteine proteases. The compound inhibits these enzymes by forming a covalent bond with the active site cysteine residue, thereby blocking the enzyme’s activity. This inhibition can lead to the modulation of various biological pathways, including those involved in inflammation and cell death .

Comparison with Similar Compounds

1-(Hexylthio)hexane

- Structure : A thioether (C₁₂H₂₆S) with a hexyl chain bonded to sulfur .

- Key Differences: Lacks the sulfinyl (S=O) group, reducing polarity and hydrogen-bonding capacity.

S-Hexyl Glutathione (S-Hexyl GSH)

- Structure : Glutathione derivative with a hexyl chain attached to the sulfur atom.

- Applications :

| Parameter | S-Hexyl Hexane-1-Sulfinothioate | S-Hexyl GSH |

|---|---|---|

| Core Structure | Sulfinothioate | Glutathione analog |

| Binding Mechanism | Direct affinity for GSTs | Ligand for GSTs |

| Specificity | Broad GST classes (Mu/Sigma) | Class-dependent |

S-Hexyl Dithiocarbazate Derivatives

- Examples :

- Structural Insights :

| Parameter | S-Hexyl Hexane-1-Sulfinothioate | Dithiocarbazate Derivatives |

|---|---|---|

| Sulfur Oxidation | Sulfinyl (S=O) | Thiol (S–H) and disulfide |

| Applications | Biochemical purification | Structural studies |

| Crystallinity | Not reported | High (suitable for XRD) |

Sodium Hexyl Sulfate

- Structure : An anionic surfactant (C₆H₁₃SO₄Na).

- Key Differences: Contains a sulfate group (–SO₄⁻) instead of a sulfinothioate. Functions as a detergent, unlike the GST-targeting sulfinothioate .

| Parameter | S-Hexyl Hexane-1-Sulfinothioate | Sodium Hexyl Sulfate |

|---|---|---|

| Charge | Neutral | Anionic |

| Primary Use | Enzyme purification | Surfactant |

| Reactivity | Stable in organic solvents | Hydrolyzes in acid |

Functional Comparison with Biochemical Analogs

3′-Hexylsulfanyl-ABA (AS6)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing S-hexyl hexane-1-sulfinothioate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves reacting hydrazine derivatives with carbon disulfide, followed by alkylation using bromohexane. For example, in analogous compounds like S-hexyl dithiocarbazates, ethanol solutions of potassium hydride, carbon disulfide, and bromohexane are stirred under reflux, followed by slow evaporation of ethanol/chloroform mixtures to obtain crystals . Purity is verified via HPLC, NMR, and elemental analysis. Crystallization conditions (e.g., solvent ratios, cooling rates) are critical for minimizing impurities .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing S-hexyl hexane-1-sulfinothioate?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.68–1.72 Å) and dihedral angles (e.g., S2–C10–C11–C12 = 173.99°), confirming planar electronic delocalization in the core structure .

- FT-IR : Identifies key functional groups (e.g., C=N stretches at ~1600 cm⁻¹, S–H vibrations at ~2550 cm⁻¹) .

- NMR : H and C spectra validate alkyl chain conformations and Schiff base geometry .

Q. How can researchers optimize purification protocols for S-hexyl sulfinothioate derivatives?

- Methodological Answer : Affinity chromatography using S-hexyl GSH agarose columns is effective for isolating sulfinothioate-bound proteins (e.g., GST isoforms). Elution buffers with competitive ligands (e.g., reduced glutathione) improve specificity . For small molecules, silica gel chromatography with gradient elution (hexane:ethyl acetate) separates by polarity .

Advanced Research Questions

Q. How do structural discrepancies in S-hexyl sulfinothioate derivatives arise across studies, and how should they be resolved?

- Methodological Answer : Conformational variations in alkyl chains (e.g., S-hexyl group torsional angles) often result from crystallographic packing forces rather than intrinsic electronic effects. For instance, S-hexyl (E)-3-(4-methoxybenzylidene)dithiocarbazate exhibits a 173.99° dihedral angle, while its methyl-substituted analog shows 66.61° due to steric constraints . Researchers should compare multiple crystal forms and perform DFT calculations to distinguish packing artifacts from true structural differences .

Q. What mechanistic insights can be derived from S-hexyl sulfinothioate's interaction with glutathione S-transferases (GSTs)?

- Methodological Answer : S-hexyl GSH analogs act as competitive inhibitors by occupying the GST hydrophobic binding pocket. Differential scanning fluorometry (DSF) reveals thermal stabilization trends (e.g., Tm increases: S-octyl GSH > S-hexyl GSH > S-butyl GSH), correlating with alkyl chain length and binding affinity . Co-crystallization studies (e.g., PDB 1GSH) show that the S-hexyl moiety extends into the ligandin site, disrupting substrate access .

Q. How do researchers analyze contradictory data in enzyme inhibition assays involving S-hexyl sulfinothioates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.